molecular formula C14H9F5O2 B13426902 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

Cat. No.: B13426902
M. Wt: 304.21 g/mol
InChI Key: DCFKNWKSNXGTNN-UHFFFAOYSA-N
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Description

4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound with the molecular formula C14H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various fluorinated alcohols .

Scientific Research Applications

4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is unique due to its combination of a phenolic group with a highly fluorinated ethoxy moiety. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C14H9F5O2

Molecular Weight

304.21 g/mol

IUPAC Name

4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol

InChI

InChI=1S/C14H9F5O2/c15-10-3-1-9(2-4-10)13(16,17)14(18,19)21-12-7-5-11(20)6-8-12/h1-8,20H

InChI Key

DCFKNWKSNXGTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(OC2=CC=C(C=C2)O)(F)F)(F)F)F

Origin of Product

United States

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